molecular formula C77H148O8 B093931 Pentaerythritol tetrastearate CAS No. 115-83-3

Pentaerythritol tetrastearate

Cat. No. B093931
CAS RN: 115-83-3
M. Wt: 1202 g/mol
InChI Key: OCKWAZCWKSMKNC-UHFFFAOYSA-N
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Description

Pentaerythritol tetrastearate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various pentaerythritol derivatives, which can provide insights into the general chemical behavior and properties of pentaerythritol compounds. For instance, pentaerythritol tetranitrate (PETN) is a well-known derivative that has been studied extensively for its explosive properties and medical applications .

Synthesis Analysis

The synthesis of pentaerythritol derivatives, such as PETN, typically involves a nitration process starting from pentaerythritol with fuming nitric acid . Similarly, the synthesis of pentaerythritol tetraisostearate is catalyzed by a solid superacid, suggesting that esterification reactions are key to synthesizing pentaerythritol esters . The synthesis process is optimized by controlling factors such as molar ratios, catalyst dosage, reaction temperature, and time to achieve high yields and selectivity .

Molecular Structure Analysis

The molecular structure of pentaerythritol derivatives has been studied using various techniques. For example, an atoms-in-molecules study of pentaerythritol tetranitrate crystal revealed insights into intra- and intermolecular bonding, including O...H and O...O interactions . The molecular structure of pentaerythritol tetracinnamate was also investigated, showing different crystalline forms and providing evidence for a two-step mechanism of photopolymerization .

Chemical Reactions Analysis

Pentaerythritol derivatives undergo a variety of chemical reactions. Pentaerythritol tetranitrate reductase from Enterobacter cloacae PB2 can reductively liberate nitrite from nitrate esters . The photopolymerization of pentaerythritol tetracinnamate under UV irradiation is another example of a chemical reaction involving a pentaerythritol derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentaerythritol derivatives are diverse and depend on the specific substituents attached to the pentaerythritol core. For instance, PETN is known for its explosive properties and has been characterized using techniques such as FTIR-ATR, TGA, and DSC . The vibrational properties and structure of PETN have been analyzed using density functional theory methods, providing detailed information on bond lengths, bond angles, and normal mode assignments .

Scientific Research Applications

  • Pentaerythritol tetrastearate exhibits phase transitions and conformational changes, which can be analyzed using factor analysis of Fourier transform infrared spectra. This understanding is crucial for applications in organic compounds and esters (Gu, 1993).

  • It has been used to study vasoprotective activities in experimental atherosclerosis, providing insights into the mechanisms of vascular reactivity and superoxide production (Kojda, Hacker, & Noack, 1998).

  • The compound's fatty acid esters, due to their antioxidant action and low toxicity, are promising for creating low-calorie, healthy food alternatives (Gkini et al., 2020).

  • Pentaerythritol tetrastearate has been investigated for its role in reducing blood pressure and inducing epigenetic modifications in offspring, highlighting its potential for medical applications (Wu et al., 2015).

  • It is an effective mold release agent in polycarbonate, with its quantification and characterization being crucial for quality control in polymer production (Indira, Arun, & Ramesh, 2018).

  • In thermal energy storage applications, pentaerythritol enhanced with alumina nanoparticles shows good thermal and chemical stability, making it suited for such uses (VenkitarajK et al., 2017).

  • Its derivative, pentaerythritol tetranitrate, has been studied for its kinetic and thermodynamic properties, crucial for understanding its behavior in industrial applications (Burnham et al., 2009).

  • Pentaerythritol tetranitrate's pharmacological properties, such as its ability to improve vascular dysfunction via induction of heme oxygenase-1, are of significant medical interest (Schuhmacher et al., 2010).

Safety And Hazards

Pentaerythritol tetrastearate may form combustible dust concentrations in air. It is recommended to store it in a well-ventilated place and keep the container tightly closed. Personal protective equipment should be used as required .

properties

IUPAC Name

[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWAZCWKSMKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026944
Record name Pentaerythrityl tetraoctanoate
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Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Product Name

Pentaerythritol tetrastearate

CAS RN

115-83-3
Record name Pentaerythrityl tetrastearate
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Record name Pentaerythrityl tetrastearate
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Record name Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Record name Pentaerythrityl tetraoctanoate
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Record name Pentaerythritol tetrastearate
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Record name PENTAERYTHRITYL TETRASTEARATE
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Synthesis routes and methods I

Procedure details

A 1000 ml round bottomed flask will be charged with 620 g. (0.24 mol) PEG 75 pentaerythritol and 272 g. (0.96 mol) triple pressed stearic acid. The mass will be heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g. hypophosphorus acid will be charged. The batch will be heated to 215° C. while collecting the water of reaction, and maintained until an acid value of less than 10.0 is reached. The finished material will be a white waxy solid.
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Synthesis routes and methods II

Procedure details

A 1000 ml round bottomed flask was charged with 598.4 g. (0.12 mol) PEG 130 pentaerythritol and 36.3 g. (0.48 mol) triple pressed stearic acid. The mass was heated to 100° C. with a N2 sparge, 1.0 g. phosphoric acid and 0.1 g hypophosphorus acid were charged. The batch was heated to 215° C. while collecting the water of reaction, and maintained until an acid value of 11.5 was reached. The finished material was a grey waxy solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
P Indira, K Arun, N Ramesh - Journal of separation science, 2019 - Wiley Online Library
… release agent pentaerythritol tetrastearate in polycarbonate … the five components of pentaerythritol tetrastearate elutes as a … compared to pentaerythritol tetrastearate reference …
W Gu - Analytical Chemistry, 1993 - ACS Publications
The phase transitions and conformational changes of pen-taerythritol tetrastearate (/»-C17H3SCOOCH2) 4C have been studied by applying factor analysis (FA) to the examination of …
Number of citations: 9 pubs.acs.org
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2015 - journals.sagepub.com
… For example, pentaerythritol tetrastearate can be manufactured by heating stearoyl chloride and pentaerythritol (4:1 ratio) at 100C under 2 mm Hg. The resulting product can then be …
Number of citations: 4 journals.sagepub.com
OA Gkini, PY Stergiou, A Foukis, PV Ioannou… - Catalysts, 2020 - mdpi.com
… The hydrolysis of pentaerythritol tetrastearate by CALB … The kinetic analysis of hydrolysis of pentaerythritol tetrastearate by … pentaerythritol tetrastearate by PPL, are depicted in Figure 1. …
Number of citations: 7 www.mdpi.com
P Indira, K Arun, N Ramesh - academia.edu
… A new non-aqueous HPLC method for the quantitative determination of mold release agent pentaerythritol tetrastearate in polycarbonate matrix has been developed and …
Number of citations: 0 www.academia.edu
MF Vaughan - Journal of Polymer Science, 1958 - Wiley Online Library
… In the case of the best UFF/AF membranes, it has been concluded from experiments with solutions of pentaerythritol tetrastearate (MW 1200) and lower molecular weight compounds, …
Number of citations: 14 onlinelibrary.wiley.com
HJ Cortes, RM Campbell, RP Himes… - Journal of …, 1992 - Wiley Online Library
… Similarly, Figure 6A is the micro SEC chromatogram of a standard containing 350 pg mL1 pentaerythritol tetrastearate (PETS), and Figure 6B is the resulting SFC chromatogram of the …
Number of citations: 30 onlinelibrary.wiley.com
WC Feist - Journal of Polymer Science Part B: Polymer Letters, 1965 - Wiley Online Library
… ), it has been possible to accurately measure the un of several well-characterized, narrow molecular weight distribution polystyrene samples as well as pure pentaerythritol tetrastearate (…
Number of citations: 9 onlinelibrary.wiley.com
MF Vaughan - Journal of Applied Polymer Science, 1959 - Wiley Online Library
… coefficients3 with benzene solutions of (1) pentaerythritol tetrastearate (MW 1200), (2) … of pure chemicals such as pentaerythritol tetrastearate, tristectrin, and sucrose octaacetate. …
Number of citations: 2 onlinelibrary.wiley.com
J Rehner Jr - Journal of Applied Polymer Science, 1959 - Wiley Online Library
… coefficients3 with benzene solutions of (1) pentaerythritol tetrastearate (MW 1200), (2) … of pure chemicals such as pentaerythritol tetrastearate, tristectrin, and sucrose octaacetate. …
Number of citations: 0 onlinelibrary.wiley.com

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